molecular formula C10H16O2 B2916636 1-(Oxan-2-yl)cyclobutane-1-carbaldehyde CAS No. 2059927-64-7

1-(Oxan-2-yl)cyclobutane-1-carbaldehyde

Cat. No.: B2916636
CAS No.: 2059927-64-7
M. Wt: 168.236
InChI Key: KUINUQYYAOFCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-2-yl)cyclobutane-1-carbaldehyde (molecular formula C₁₀H₁₆O₂) is a bicyclic aldehyde featuring a cyclobutane ring fused to a tetrahydropyran (oxane) moiety and a formyl group. Its structural uniqueness arises from the steric constraints of the cyclobutane ring and the electronic effects of the oxane substituent. Key properties include:

  • SMILES: C1CCOC(C1)C2(CCC2)C=O
  • InChIKey: KUINUQYYAOFCER-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 136.9–143.3 Ų for various adducts (e.g., [M+H]⁺: 136.9 Ų) .

This compound’s reactivity is influenced by the aldehyde group’s electrophilicity and the oxane ring’s steric bulk, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(oxan-2-yl)cyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUINUQYYAOFCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059927-64-7
Record name 1-(oxan-2-yl)cyclobutane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(Oxan-2-yl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with oxane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Oxan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(Oxan-2-yl)cyclobutane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutane and oxane rings contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between 1-(Oxan-2-yl)cyclobutane-1-carbaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Notable Properties
This compound C₁₀H₁₆O₂ 168.24 g/mol Oxane (6-membered ring) + aldehyde CCS [M+H]⁺: 136.9 Ų
1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde C₁₁H₁₈O₂ 182.26 g/mol Oxane + methylene bridge + aldehyde Higher steric bulk
1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde C₉H₁₄O₂ 154.21 g/mol Oxolane (5-membered ring) + aldehyde Smaller ring, reduced steric hindrance
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde C₉H₁₆O₂ 156.22 g/mol Hydroxy-methylpropyl group + aldehyde Polar hydroxyl group enhances H-bonding
1-(Oxan-2-yl)cyclobutane-1-carboxylic acid C₁₀H₁₆O₃ 184.24 g/mol Oxane + carboxylic acid group Higher acidity, salt-forming potential

Physicochemical and Reactivity Comparisons

  • Polarity : The hydroxy-methylpropyl derivative (C₉H₁₆O₂) exhibits increased polarity due to its hydroxyl group, enhancing solubility in polar solvents .
  • Reactivity :
    • The aldehyde group in the parent compound is more electrophilic than the carboxylic acid in its analog, favoring nucleophilic addition over acid-base reactions .
    • The methylene bridge in C₁₁H₁₈O₂ may stabilize intermediates in multi-step syntheses due to extended conjugation .

Biological Activity

1-(Oxan-2-yl)cyclobutane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure

The molecular structure of this compound includes a cyclobutane ring fused with an oxan (tetrahydrofuran) moiety and an aldehyde functional group. This unique arrangement may influence its reactivity and interactions with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Notably, its effects were observed in various cancer cell lines, including breast and lung cancer.

Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction: A decrease in cell viability by approximately 50% at a concentration of 20 µM.
  • Apoptosis Induction: Increased levels of caspase-3 activity, indicating the activation of apoptotic pathways.

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with Enzymes: It may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate growth and survival.
  • Reactive Oxygen Species (ROS) Generation: The compound could induce oxidative stress in cells, leading to apoptosis.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the aldehyde group or the oxan ring have shown promising results in increasing potency and selectivity against cancer cells.

Derivative Activity Notes
Methylated variantIncreased anticancer activityExhibited lower MIC against bacterial strains
Hydroxylated variantEnhanced solubilityImproved bioavailability in vivo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.